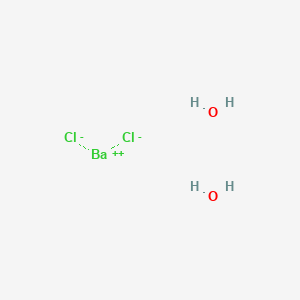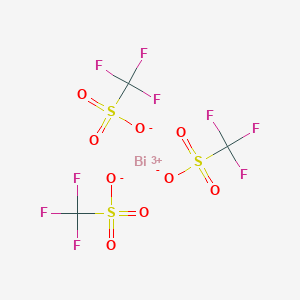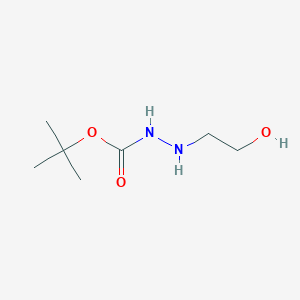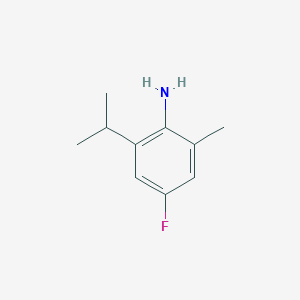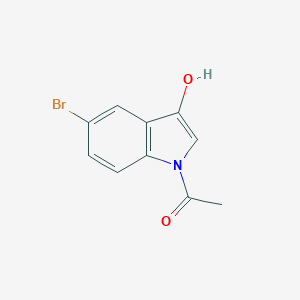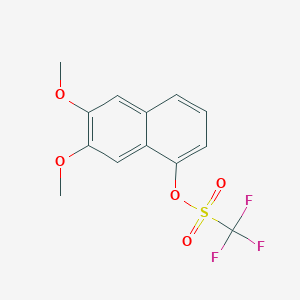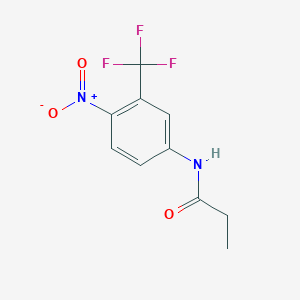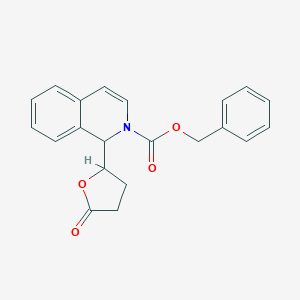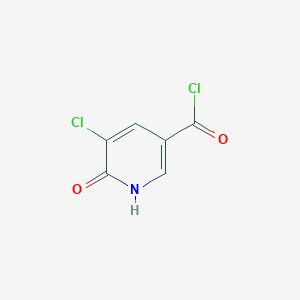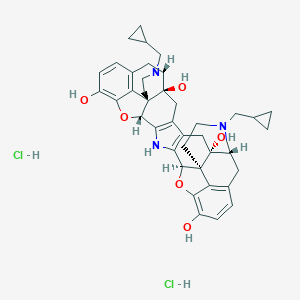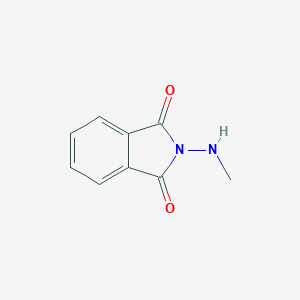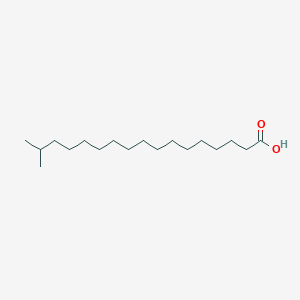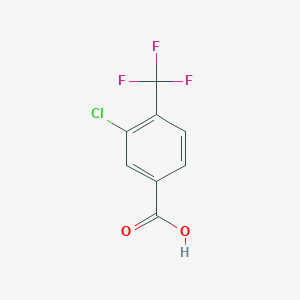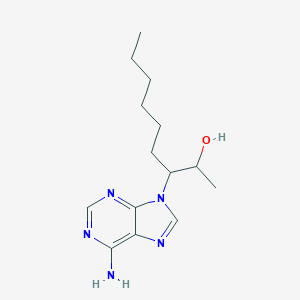![molecular formula C11H12ClNO2 B052682 N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide CAS No. 124958-88-9](/img/structure/B52682.png)
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, also known as CAF, is a chemical compound that has been widely studied for its potential applications in scientific research. CAF is a small molecule that is easy to synthesize and has a unique structure that allows it to interact with biological systems in a variety of ways. In
Mécanisme D'action
The mechanism of action of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is not fully understood, but it is thought to interact with biological systems through the formation of covalent bonds with proteins and other biomolecules. N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting histone deacetylases, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
Effets Biochimiques Et Physiologiques
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to enhance acetylcholine receptor function and improve cognitive function in animal models of Alzheimer's disease. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a building block for the synthesis of novel compounds with a range of potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique chemical structure. However, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide also has limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, the specific biological effects of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can vary depending on the dosage and method of administration, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, including the development of novel compounds based on its structure, the exploration of its potential therapeutic applications in a range of diseases, and the study of its mechanism of action at the molecular level. Additionally, there is a need for further research into the safety and toxicity of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, as well as its potential environmental impact. Overall, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is a promising compound with a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used in a wide range of scientific research applications, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of acetylcholine receptors in the brain and to develop new drugs for the treatment of Alzheimer's disease. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of histone deacetylases in cancer cell growth and to develop new cancer therapies.
Propriétés
Numéro CAS |
124958-88-9 |
|---|---|
Nom du produit |
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide |
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide |
InChI |
InChI=1S/C11H12ClNO2/c1-2-13(8-14)10-6-4-3-5-9(10)11(15)7-12/h3-6,8H,2,7H2,1H3 |
Clé InChI |
SSIWEDYBQBOXHA-UHFFFAOYSA-N |
SMILES |
CCN(C=O)C1=CC=CC=C1C(=O)CCl |
SMILES canonique |
CCN(C=O)C1=CC=CC=C1C(=O)CCl |
Synonymes |
Formamide, N-[2-(chloroacetyl)phenyl]-N-ethyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

